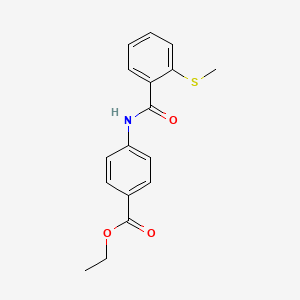

Ethyl 4-(2-(methylthio)benzamido)benzoate

Description

Propriétés

IUPAC Name |

ethyl 4-[(2-methylsulfanylbenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-3-21-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVMKFKLTFEGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Ethyl 4-(2-(methylthio)benzamido)benzoate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-(2-(methylthio)benzamido)benzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from established chemical principles and data on its constituent precursors and analogous structures.

Molecular Structure and Chemical Identity

Ethyl 4-(2-(methylthio)benzamido)benzoate is a benzanilide derivative characterized by a central amide linkage connecting a 2-(methylthio)benzoyl group to an ethyl 4-aminobenzoate moiety.

Chemical Structure:

Caption: Chemical structure of Ethyl 4-(2-(methylthio)benzamido)benzoate.

Key Structural Features:

-

Benzanilide Core: The N-phenylbenzamide structure is a common scaffold in pharmacologically active compounds.

-

Methylthio Group: The -S-CH₃ substituent at the ortho position of the benzoyl ring introduces a sulfur atom, which can influence the molecule's conformation and potential for biological interactions.

-

Ethyl Ester Group: The ethyl ester at the para position of the aniline ring can affect the compound's solubility, and pharmacokinetic properties.

Physicochemical Properties (Predicted and Inferred):

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₁₇NO₃S | Calculated |

| Molecular Weight | 315.39 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds[1][2] |

| Melting Point | 160-170 °C (estimated) | Inferred from benzanilide (162-164 °C)[1][2] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and chloroform.[1] | Inferred from benzanilide[1] |

Spectral Data (Predicted):

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a singlet for the methylthio group around 2.5 ppm, a quartet for the ethyl ester's methylene group around 4.3 ppm, and a triplet for the ethyl ester's methyl group around 1.3 ppm. The amide proton would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would appear in the 120-140 ppm range, with the carbonyl carbons of the amide and ester appearing further downfield. The methylthio carbon would be expected around 15-20 ppm, and the ethyl ester carbons around 60 ppm and 14 ppm.

-

IR Spectroscopy: Characteristic peaks would include an N-H stretch around 3300 cm⁻¹, C=O stretches for the amide and ester around 1650-1750 cm⁻¹, and C-S stretching vibrations.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 315. Key fragmentation patterns would likely involve cleavage of the amide and ester bonds.

Synthesis Protocol: Amide Coupling

The most direct and logical synthesis of Ethyl 4-(2-(methylthio)benzamido)benzoate involves the amide coupling of 2-(methylthio)benzoic acid and ethyl 4-aminobenzoate. A common and effective method for this transformation utilizes carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) or an additive like 1-Hydroxybenzotriazole (HOBt).[3][4]

Caption: Proposed synthesis workflow for Ethyl 4-(2-(methylthio)benzamido)benzoate.

Experimental Protocol:

Materials:

-

2-(methylthio)benzoic acid (1.0 eq)

-

Ethyl 4-aminobenzoate (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of 2-(methylthio)benzoic acid (1.0 eq) and ethyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise over 10-15 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes any unreacted amine and DMAP, while the basic wash removes unreacted carboxylic acid and the urea byproduct from EDC.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-(2-(methylthio)benzamido)benzoate.

Causality Behind Experimental Choices:

-

EDC as a Coupling Agent: EDC is a water-soluble carbodiimide, which facilitates its removal and the removal of its urea byproduct during the aqueous work-up, simplifying purification compared to agents like dicyclohexylcarbodiimide (DCC).[3]

-

DMAP as a Catalyst: DMAP acts as an acyl transfer catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate.[4]

-

Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent.

-

Aqueous Work-up: The specific sequence of acidic and basic washes is crucial for removing unreacted starting materials and byproducts, leading to a cleaner crude product for purification.

Potential Biological Activities and Applications

While no specific biological activities have been reported for Ethyl 4-(2-(methylthio)benzamido)benzoate, the structural motifs present in the molecule suggest potential for pharmacological activity.

Antimicrobial and Antifungal Potential:

-

Derivatives of 4-aminobenzoic acid (PABA) have been investigated for their antimicrobial and antifungal properties.[5][6] The rationale is that these derivatives can interfere with metabolic pathways in microorganisms that utilize PABA, such as folate synthesis.

-

Benzanilide derivatives have also been reported to possess analgesic and anti-inflammatory properties.[7]

Mechanism of Action (Hypothesized):

The biological activity of Ethyl 4-(2-(methylthio)benzamido)benzoate, if any, would likely stem from its ability to act as a structural mimic of endogenous molecules or to interact with specific enzymatic targets. The presence of the benzanilide core and the PABA-like moiety suggests that it could potentially interfere with metabolic pathways or cellular signaling processes.

Applications in Drug Discovery:

This compound can serve as a valuable scaffold for the synthesis of more complex molecules in drug discovery programs. The amide and ester functionalities provide reactive handles for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Summary and Future Directions

Ethyl 4-(2-(methylthio)benzamido)benzoate is a readily synthesizable compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, a reliable synthesis protocol, and an informed perspective on its potential properties and applications based on analogous structures.

Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of the compound's physicochemical and spectral properties. Subsequently, screening for a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects, would be a logical next step to unlock the full potential of this molecule.

References

-

Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]

-

Subbiah, M. A. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link]

-

Chemeo. Benzanilide (C13H11NO) properties. Available from: [Link]

- Google Patents. EP0058009A1 - Novel benzanilide derivatives and pharmaceutical compositions containing them.

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Krátký, M. et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. Available from: [Link]

-

ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Krátký, M. et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available from: [Link]

-

Bio-Rad. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available from: [Link]

-

ResearchGate. (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Available from: [Link]

-

PubChem. Ethyl 4-(methylthio)benzoate. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Available from: [Link]

-

ResearchGate. Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. Available from: [Link]

-

Wikipedia. Benzanilide. Available from: [Link]

-

PubChem. Ethyl 4-(methylamino)benzoate. Available from: [Link]

-

NIST WebBook. Ethyl 4-methylbenzoate. Available from: [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

-

ResearchGate. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available from: [Link]

-

NIST WebBook. Ethyl 4-methylbenzoate. Available from: [Link]

-

MassBank. ETHYL BENZOATE; EI-B; MS. Available from: [Link]

-

ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

-

SpectraBase. Ethyl 4-(2-methoxyoctyl)benzoate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubMed. Ethyl 4-[3-(2-methyl-benzo-yl)thio-ureido]benzoate. Available from: [Link]

Sources

- 1. webqc.org [webqc.org]

- 2. Benzanilide - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0058009A1 - Novel benzanilide derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]

Navigating the Synthesis of Key Pharmaceutical Scaffolds: A Technical Guide to 4-Amino-2-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anthranilic Acid Derivatives

In the landscape of modern drug discovery, the architectural complexity of small molecules is a critical determinant of their biological activity and therapeutic potential. Among the myriad of privileged scaffolds, substituted anthranilic acids and their derivatives represent a cornerstone in medicinal chemistry. These structures are integral to the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and other targeted therapies. This guide provides a detailed, in-depth exploration of the synthesis of a particularly valuable building block: 4-Amino-2-(methylthio)benzoic acid.

While the specific compound "Ethyl 4-(2-(methylthio)benzamido)benzoate" is not readily found in chemical literature and lacks a registered CAS number, its synthesis would logically proceed from key precursors. This technical guide, therefore, focuses on the robust and reliable synthesis of 4-Amino-2-(methylthio)benzoic acid, a crucial starting material for the elaboration into more complex molecules. Understanding the nuances of its preparation is fundamental for researchers aiming to innovate in the realm of pharmaceutical sciences.

Physicochemical Properties of Key Reagents

A thorough understanding of the physical and chemical properties of the reagents is paramount for a successful and safe synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |

| 2-(Methylthio)benzoic acid | 3724-10-5 | C₈H₈O₂S | 168.21 | Solid | Melting point: 169-173 °C.[1] |

| Ethyl 4-aminobenzoate | 94-09-7 | C₉H₁₁NO₂ | 165.19 | White crystalline powder | Also known as Benzocaine. |

| Nitric Acid | 7697-37-2 | HNO₃ | 63.01 | Colorless liquid | Strong oxidizing agent. |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Colorless, viscous liquid | Strong acid and dehydrating agent. |

| Palladium on Carbon (Pd/C) | 7440-05-3 | Pd/C | - | Black powder | Catalyst for hydrogenation. |

Synthetic Pathway Overview: A Three-Step Approach

The synthesis of 4-Amino-2-(methylthio)benzoic acid is a multi-step process that requires careful control of reaction conditions. The overall strategy involves the nitration of 2-(methylthio)benzoic acid followed by the reduction of the nitro group to an amine.

Caption: Synthetic route to 4-Amino-2-(methylthio)benzoic acid.

Experimental Protocols

Part 1: Nitration of 2-(Methylthio)benzoic Acid

This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The methylthio group is an ortho-, para-director; however, steric hindrance from the carboxylic acid group favors nitration at the para position.

Protocol:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-(methylthio)benzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the solution of 2-(methylthio)benzoic acid, ensuring the temperature of the reaction mixture does not exceed 15 °C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: Collect the precipitated solid, 4-nitro-2-(methylthio)benzoic acid, by vacuum filtration.

-

Purification: Wash the solid with cold water until the washings are neutral. The crude product can be further purified by recrystallization from ethanol.[2]

Caption: Workflow for the nitration of 2-(methylthio)benzoic acid.

Part 2: Reduction of 4-Nitro-2-(methylthio)benzoic Acid

The selective reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Reaction Setup: Dissolve 4-nitro-2-(methylthio)benzoic acid in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of 5-10% palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge it first with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-4 MPa) and heat to 60-70 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Catalyst Removal: After the reaction is complete, cool the vessel and carefully filter the mixture to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The resulting 4-Amino-2-(methylthio)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

Caption: Workflow for the reduction of 4-nitro-2-(methylthio)benzoic acid.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations for 4-Amino-2-(methylthio)benzoic Acid |

| ¹H NMR | Appearance of signals corresponding to the aromatic protons, the amine protons, and the methylthio protons. The chemical shifts will be indicative of the substitution pattern. |

| ¹³C NMR | Signals corresponding to the different carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon of the thioether. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₉NO₂S, MW: 199.23). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine group, the C=O stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Safety Considerations

-

Handling of Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Nitration Reactions: Nitration reactions can be highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air; handle it with care.

-

General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion and Future Perspectives

The synthesis of 4-Amino-2-(methylthio)benzoic acid is a well-established yet critical process for the generation of valuable intermediates in drug discovery. The protocols outlined in this guide provide a robust framework for its preparation. Mastery of these synthetic steps enables researchers to access a versatile scaffold for the development of novel therapeutic agents. Further research may focus on developing greener and more efficient catalytic systems for both the nitration and reduction steps, contributing to the advancement of sustainable pharmaceutical manufacturing.

References

- Quora. (2016, March 2). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? [Online forum post].

- Brainly. (2023, January 5).

- Brainly. (2023, July 1). What are the reactions for: a. ethyl 4-aminobenzoate + HCl → b.

- ECHEMI.com. (2025, January 10).

- Study.com. (n.d.).

- Benchchem. (n.d.). 4-Amino-2-(methylthio)

- Benchchem. (n.d.). Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid.

- PureSynth. (n.d.). 2-(Methylthio)Benzoic Acid 98.0%(GC).

- Rafique, H., et al. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates.

- PubChem. (n.d.). Ethyl 4-(methylthio)benzoate.

- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.

- Sigma-Aldrich. (n.d.). 2-(Methylthio)benzoic acid 97 3724-10-5.

- Cheméo. (n.d.).

- MilliporeSigma. (n.d.).

- Thermo Scientific Chemicals. (n.d.).

- CymitQuimica. (n.d.).

- Farmacia. (n.d.). SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N- (ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS.

- Inxight Drugs. (n.d.). ETHYL 4-(METHYLTHIO)

- NIST. (n.d.).

- ResearchGate. (2025, November 15). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas.

- Google Patents. (n.d.).

- International Journal of Pharmaceutical Erudition. (2014, February 2).

- Wikipedia. (n.d.).

- BOC Sciences. (2024, May 23).

- PubMed. (2009, October 17). Ethyl 4-[3-(2-methyl-benzo-yl)

- Scentspiracy. (n.d.). Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery.

Sources

Molecular weight and formula of Ethyl 4-(2-(methylthio)benzamido)benzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-(2-(methylthio)benzamido)benzoate is a complex organic molecule belonging to the benzanilide class of compounds. Its structure is characterized by three key functional domains: an ethyl benzoate moiety, a central secondary amide (or benzamide) linkage, and a 2-(methylthio)benzoyl group. This unique combination of a thioether, an amide, and an ester functional group within a poly-aromatic scaffold suggests a rich chemical profile and potential for diverse biological activities. While this specific molecule is not extensively documented in mainstream chemical databases, its constituent parts are prevalent in numerous pharmacologically active agents and industrial chemicals.

This guide provides a comprehensive technical overview of Ethyl 4-(2-(methylthio)benzamido)benzoate, constructed from fundamental chemical principles and data from closely related analogues. We will cover its core physicochemical properties, a robust and logical synthetic pathway, a predictive analysis of its spectroscopic signature, and an evidence-based discussion on its potential applications for researchers in drug discovery and materials science.

Physicochemical and Structural Properties

The fundamental properties of a molecule are dictated by its structure. The identity and arrangement of atoms in Ethyl 4-(2-(methylthio)benzamido)benzoate define its molecular weight, formula, and reactivity.

Molecular Structure

The structure is derived by the acylation of ethyl 4-aminobenzoate (a benzocaine derivative) with 2-(methylthio)benzoyl chloride. The resulting molecule features two phenyl rings connected by an amide bridge.

Core Data

All quantitative data for the target molecule have been calculated based on its deduced chemical structure.

| Property | Value | Source |

| IUPAC Name | Ethyl 4-(2-(methylthio)benzamido)benzoate | Derived |

| Molecular Formula | C₁₇H₁₇NO₃S | Calculated |

| Molecular Weight | 315.39 g/mol | Calculated |

| Monoisotopic Mass | 315.09291 Da | Calculated |

| CAS Number | Not Assigned | N/A |

Synthesis and Mechanism

The synthesis of Ethyl 4-(2-(methylthio)benzamido)benzoate is most logically achieved via a nucleophilic acyl substitution, specifically an N-acylation reaction. This well-established transformation, often performed under Schotten-Baumann conditions, provides a high-yielding and direct route to the target amide from commercially available or readily accessible starting materials.

Retrosynthetic Analysis & Strategy

The central amide bond is the key disconnection point. This retrosynthetic step yields two primary precursors:

-

Ethyl 4-aminobenzoate (Benzocaine): A widely available amino ester.

-

2-(Methylthio)benzoyl Chloride: An activated acyl chloride, which can be prepared in situ or as a stable intermediate from its corresponding carboxylic acid.

The overall synthetic strategy is a two-step process starting from 2-(methylthio)benzoic acid.

Synthesis Workflow

Benzamide Derivatives: A Technical Review of Antimicrobial Mechanisms and Synthetic Strategies

Topic: Literature Review on Benzamide Derivatives as Antimicrobial Agents Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The benzamide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets through specific substitution patterns. While historically associated with antipsychotics (e.g., sulpiride), recent advancements have repositioned benzamides as potent antimicrobial agents. This guide analyzes the two primary mechanisms of action—FtsZ filament stabilization and DNA Gyrase B (GyrB) ATP-competitive inhibition —and provides validated synthetic protocols and structure-activity relationship (SAR) insights for developing next-generation therapeutics.

The Benzamide Scaffold: Structural Versatility

The utility of the benzamide core lies in its ability to orient substituents in a non-planar conformation, allowing for precise interactions with hydrophobic clefts and ATP-binding pockets.

Core Pharmacophore Differentiation

To ensure technical accuracy, researchers must distinguish between the two dominant antimicrobial subclasses of benzamides:

-

3-Alkoxybenzamides: Target bacterial cell division (FtsZ).[1]

-

Aminobenzamides: Target bacterial DNA replication (GyrB).

Primary Mechanism: FtsZ Inhibition (Cell Division)

Filamenting temperature-sensitive mutant Z (FtsZ) is the bacterial homolog of tubulin.[2] Unlike β-lactams that target cell wall synthesis, benzamide derivatives like PC190723 and TXA707 target the Z-ring dynamics.

Mechanism of Action: Polymer Stabilization

Benzamides do not inhibit FtsZ polymerization; rather, they hyper-stabilize the protofilaments. By binding to the interdomain cleft (between the C-terminal domain and Helix 7), they act similarly to Taxol in eukaryotic tubulin. This prevents the Z-ring from constricting and depolymerizing, leading to filamentation and eventual cell lysis.

Visualization: FtsZ Signaling & Inhibition Pathway

The following diagram illustrates the kinetic trap induced by benzamides.

Caption: Benzamides induce a lethal "frozen" state in FtsZ polymers, preventing the dynamic cycling required for cytokinesis.

Structure-Activity Relationship (SAR) Analysis

The SAR for benzamides is highly specific to the target. A comparison of the requirements for FtsZ versus GyrB and Antifungal targets is summarized below.

Table 1: Comparative SAR of Benzamide Derivatives[3]

| Feature | FtsZ Inhibitors (e.g., PC190723) | GyrB Inhibitors (e.g., Aminobenzamides) | Antifungal (SDH) (e.g., Fluxapyroxad) |

| Core Substitution | 2,6-difluoro is critical for potency. | 2-amino group is essential for H-bonding with Asp residue in ATP pocket. | Ortho-substitution (often phenyl or alkyl) to twist the amide bond. |

| 3-Position | 3-alkoxy (methoxy or larger ether) required for hydrophobic cleft fit. | Often unsubstituted or small alkyl groups. | Variable; often links to a lipophilic tail. |

| Tail Region | Heterocyclic (thiazole, oxazole, pyridine) improves PK and potency. | Heterocyclic tails target the solvent-exposed region. | Pyrazole or similar heterocycle is common. |

| Mechanism | Allosteric stabilization (Interdomain Cleft). | ATP Competitive Inhibition (ATPase domain). | Succinate Dehydrogenase (Complex II) inhibition.[3][4][5][6][7] |

Critical Technical Insight: The 2,6-Difluoro Motif

For FtsZ inhibitors, the 2,6-difluorobenzamide moiety is non-negotiable. It serves two roles:

-

Conformational Lock: It forces the amide group out of plane with the phenyl ring, pre-organizing the molecule to bind the hydrophobic cleft.

-

Metabolic Stability: It blocks oxidative metabolism at the susceptible ortho-positions.

Validated Synthetic Protocol: PC190723 Analogues

To synthesize high-potency FtsZ inhibitors, the construction of the thiazolopyridine tail and its coupling to the benzamide core is the limiting step. Below is a validated protocol adapted from Kaul et al. and Haydon et al.

Synthetic Workflow (Graphviz)

Caption: Convergent synthesis of PC190723 highlighting the critical ether coupling and thiazole ring formation.

Detailed Step-by-Step Protocol

Step 1: Thiazole Ring Formation (The "Lawesson" Cyclization)

-

Reagents: 2-Chloro-3-amino-6-chloropyridine, Chloroacetyl chloride, Lawesson’s Reagent.

-

Procedure: Acylate the aminopyridine with chloroacetyl chloride. Treat the resulting amide with Lawesson’s reagent in refluxing toluene.

-

Why this works: Lawesson’s reagent converts the amide carbonyl to a thiocarbonyl, which spontaneously cyclizes with the adjacent chloro-group to form the thiazolo[5,4-b]pyridine core. This is more efficient than Hantzsch synthesis for this specific fused system.

Step 2: Ether Coupling (The Convergence Point)

-

Reagents: 2,6-difluoro-3-hydroxybenzamide (1.0 eq), Thiazole chloride intermediate (1.1 eq), Potassium Carbonate (2.5 eq).

-

Solvent: Anhydrous DMF.

-

Conditions: Stir at 60°C for 4 hours.

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

-

Purification: Recrystallize from ethanol or use column chromatography (50% EtOAc/Hexane) if high purity (>99%) is required for biological assays.

Experimental Validation: Self-Validating Assays

Trustworthiness in data requires robust assays. The following two assays are standard for validating benzamide activity.

A. FtsZ Polymerization Assay (Light Scattering)[8]

-

Objective: Confirm the mechanism is FtsZ stabilization, not inhibition.

-

Protocol:

-

Purify recombinant S. aureus FtsZ.

-

Prepare reaction buffer: 50 mM MES (pH 6.5), 50 mM KCl, 5 mM MgCl2.

-

Add FtsZ (5 µM) and Test Compound (10 µM).

-

Initiate polymerization with GTP (1 mM).

-

Readout: Monitor absorbance at 350 nm (light scattering) over 30 minutes.

-

-

Expected Result: A valid benzamide inhibitor (like PC190723) will show a rapid increase in absorbance that plateaus and does not decrease , indicating the formation of stable, non-dynamic polymers. (Controls without drug will depolymerize/decrease signal as GTP is consumed).

B. Whole-Cell MIC (Broth Microdilution)

-

Standard: CLSI guidelines.

-

Critical Control: Use a multi-drug resistant strain (e.g., MRSA ATCC 33591) and a ΔacrABE. coli strain.

-

Note: Benzamides are often substrates for efflux pumps in Gram-negatives. Lack of activity in wild-type E. coli does not mean the compound is inactive against the target; it may simply be effluxed. Testing in ΔacrAB mutants validates on-target activity.

References

-

Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[1][6][8] Science, 321(5896), 1673-1675. Link

-

Kaul, M., et al. (2012). Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity. Journal of the American Chemical Society, 134(8), 3631-3634. Link

-

Straniero, V., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity.[9][10] Antibiotics, 9(4), 179. Link

-

Stokes, N. R., et al. (2013). Novel inhibitors of bacterial cytokinesis identified by a cell-based antibiotic screening assay. Journal of Biological Chemistry, 288(4), 2675-2687. Link

-

Ma, Y. D., et al. (2024).[4] Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. Journal of Agricultural and Food Chemistry, 72(12), 6691-6701.[4] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.nzpps.org [journal.nzpps.org]

- 8. researchgate.net [researchgate.net]

- 9. Review Reports - Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Notes & Protocols: A Comprehensive Guide to the Preparation of Stock Solutions for Antimicrobial Susceptibility Testing

Introduction: The Foundation of Reliable Susceptibility Data

The accuracy and reproducibility of antimicrobial susceptibility testing (AST) are paramount in both clinical diagnostics and drug development. The minimum inhibitory concentration (MIC), a critical parameter determined by these tests, directly influences therapeutic decisions and the evaluation of novel antimicrobial candidates. The entire validity of an MIC assay hinges on the precision of the antibiotic concentrations tested, which begins with the meticulous preparation of the initial stock solution. An improperly prepared stock solution can introduce significant systematic error, leading to erroneously high or low MIC values, potentially misclassifying an organism as susceptible or resistant.

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the principles and protocols for preparing high-quality, accurate antimicrobial stock solutions. It emphasizes the scientific rationale behind each step, incorporates self-validating quality control measures, and is grounded in authoritative standards set forth by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle: The Impact of Potency and Purity on Final Concentration

The fundamental goal is to create a solution of a known, active antimicrobial concentration. This is more complex than simply dissolving a weighed mass into a volume. Antimicrobial agents are often supplied as powders that are not 100% pure active compound. They can be salts (e.g., gentamicin sulfate) or hydrated forms, and each batch comes with a specific potency or activity provided by the manufacturer on the certificate of analysis.[1][2] This value, typically expressed in micrograms of active drug per milligram of powder (µg/mg), is essential for calculating the correct weight of powder needed to achieve the desired final concentration of the active molecule.[1]

Failure to account for potency is a primary source of error. For example, if a powder has a potency of 900 µg/mg, simply weighing 10 mg and dissolving it in 1 mL to make a "10 mg/mL" solution would actually result in a 9 mg/mL solution of the active compound—a 10% error that will propagate through all subsequent dilutions.

Critical Parameters and Considerations

The Antimicrobial Agent: Beyond the Name

-

Source: Always use research-grade, pure antibiotic powders. Do not use clinical formulations (e.g., tablets or injectables) as they contain excipients that can interfere with the assay.[3]

-

Certificate of Analysis (CofA): This document is non-negotiable. It provides the lot-specific potency (µg/mg), molecular weight, and sometimes, solubility information.[1]

-

Handling: Many antibiotic powders are hygroscopic (absorb moisture from the air) and some are light-sensitive.[4][5] Always handle powders in a low-humidity environment, protect from light where specified, and ensure the container is tightly sealed after use.[6]

Solvent Selection: A Critical Decision

The choice of solvent is dictated by the chemical properties of the antimicrobial agent. While sterile distilled water is the preferred solvent for many antibiotics, several classes are poorly water-soluble and require organic solvents or pH adjustments.[7]

-

Initial Check: Consult authoritative guidelines like the CLSI M100 documents, which provide specific solvent recommendations for a wide range of antimicrobial agents.[8][9][10]

-

Common Solvents:

-

Sterile Distilled Water: The default for most water-soluble agents (e.g., many beta-lactams, aminoglycosides).[7]

-

Ethanol (EtOH) or Methanol (MeOH): Used for compounds like chloramphenicol and some macrolides.[7][11]

-

Dimethyl Sulfoxide (DMSO): A powerful solvent for many water-insoluble compounds.[1][12] However, it's crucial to note that DMSO can exhibit toxicity to microorganisms at concentrations as low as 1%.[12] The final concentration of DMSO in the testing medium should be controlled and kept consistent across all wells, including the growth control.[12]

-

Buffers or pH Adjustment: Some compounds require a specific pH for dissolution. For example, 1N NaOH may be used as an initial solvent for moxifloxacin before dilution in water.[1]

-

The following diagram outlines the decision-making process for solvent selection.

Caption: Decision workflow for selecting an appropriate solvent.

Data Summary: Solvents for Common Antimicrobial Agents

The following table provides a quick reference for preparing stock solutions of several common antimicrobials. This is not an exhaustive list, and the manufacturer's CofA and current CLSI/EUCAST guidelines should always be consulted.

| Antimicrobial Agent | Typical Stock Conc. | Recommended Solvent | Notes |

| Ampicillin (Sodium Salt) | 100 mg/mL | Sterile dH₂O | Degrades quickly; store at -20°C for weeks, -80°C for longer stability.[6][13][14] |

| Gentamicin (Sulfate) | 10 mg/mL | Sterile dH₂O | Potency calculation is crucial due to the sulfate salt form.[15] |

| Kanamycin | 50 mg/mL | Sterile dH₂O | Stable at -20°C for up to one year.[6][16] |

| Chloramphenicol | 20-34 mg/mL | Ethanol (100%) | Does not require filter sterilization if dissolved in pure ethanol.[11][14] |

| Tetracycline (HCl) | 5-10 mg/mL | Ethanol or Methanol | Light sensitive; protect stock and plates from light.[5][16] Avoid media with magnesium ions.[11] |

| Ciprofloxacin | 10 mg/mL | Sterile dH₂O with 0.1N HCl (dropwise) | Requires slight acidification to fully dissolve. |

| Erythromycin | 10 mg/mL | Ethanol or DMSO | Poorly soluble in water. |

| Rifampicin | 10-20 mg/mL | Methanol or DMSO | Light sensitive and degrades quickly in solution.[14] Prepare fresh or store for short periods. |

| Linezolid | 1 mg/mL | DMSO | Used for certain drug-resistant organisms.[1] |

Detailed Protocol for Stock Solution Preparation

This protocol outlines the comprehensive workflow from calculation to storage.

Caption: Step-by-step workflow for preparing antimicrobial stock solutions.

Step 1: Calculation of Powder Mass

This is the most critical step. Use the following formula, which accounts for the powder's potency.[1][2]

Formula:

Weight (mg) = (Volume (mL) × Desired Concentration (µg/mL)) / Potency (µg/mg)

-

Weight (mg): The mass of antimicrobial powder to be weighed.

-

Volume (mL): The final desired volume of the stock solution.

-

Desired Concentration (µg/mL): The target concentration of the active antimicrobial agent. (Note: 1 mg/mL = 1000 µg/mL).

-

Potency (µg/mg): The value from the manufacturer's certificate of analysis.

Example Calculation: You need to prepare 20 mL of a 10,000 µg/mL (10 mg/mL) amikacin stock solution. The CofA for your lot of amikacin powder lists a potency of 716 µg/mg .

Weight (mg) = (20 mL × 10,000 µg/mL) / 716 µg/mg = 279.3 mg

You would need to weigh 279.3 mg of the amikacin powder and dissolve it in 20 mL of sterile distilled water to achieve a final active concentration of 10,000 µg/mL.

Step 2: Weighing and Dissolution

-

Environment: Use an analytical balance in a draft-free enclosure. For potent or hazardous compounds, use a chemical fume hood or appropriate containment.

-

Weighing: Use a sterile weigh boat or paper. Tare the balance with the empty boat before adding the powder.[16]

-

Transfer: Carefully transfer the weighed powder into a sterile conical tube or volumetric flask of the appropriate size.

-

Solubilization: Add a portion (e.g., 70-80%) of the final volume of the selected solvent. Vortex or sonicate as needed to bring the powder into solution. Visually inspect against a dark background to ensure no particulate matter remains. Once fully dissolved, add the solvent to the final desired volume.

Step 3: Sterilization

Stock solutions must be sterile to prevent contamination of the AST assay.

-

Filtration: For solutions prepared with water or aqueous buffers, sterilize by passing the solution through a 0.22 µm syringe filter into a sterile container.[11][17][18] Ensure the filter material (e.g., PES, PVDF) is compatible with the solution and does not bind the antimicrobial agent.

-

Exemption: Solutions prepared in 100% ethanol or DMSO generally do not require filter sterilization, as the solvent itself is sterilizing.[5][14]

Step 4: Aliquoting and Labeling

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes.[14][19] This practice is critical to minimize contamination from repeated use of a single large stock and to avoid multiple freeze-thaw cycles, which can degrade the antibiotic.[19]

-

Labeling: Each aliquot must be clearly and durably labeled with:

-

Name of the Antimicrobial Agent

-

Stock Concentration (of the active compound)

-

Solvent Used

-

Date of Preparation

-

Preparer's Initials

-

Step 5: Storage and Stability

-

Temperature: The vast majority of antibiotic stock solutions should be stored frozen. A temperature of -20°C is suitable for many, but some, particularly less stable beta-lactams like ampicillin, are better preserved at -70°C or -80°C.[6][13] Always consult stability data when available.[4]

-

Light Protection: For light-sensitive compounds like tetracycline and rifampicin, use amber or foil-wrapped tubes for storage.[5][14]

-

Shelf Life: Stability varies greatly. While some antibiotics are stable for a year at -20°C, others like ampicillin may only be stable for a few months.[4][6][13] It is good practice to establish an internal expiration date (e.g., 6 months) and to perform quality control checks regularly.

Quality Control: A Self-Validating System

-

Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation. If crystals have formed, gently warm and vortex the solution to redissolve them. If they do not redissolve, the stock should be discarded.

-

pH Measurement: For certain antimicrobials, the pH of the final stock solution can be an important indicator of proper preparation. Check against manufacturer or CLSI/EUCAST specifications if available.

-

Performance Testing: The ultimate QC test is to use the newly prepared stock solution in an MIC assay against well-characterized reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). The resulting MIC values should fall within the expected ranges published in documents like the CLSI M100.[8] This validates the entire process from calculation to dilution.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Powder will not dissolve | Incorrect solvent used; solution is saturated; powder is old or degraded. | Verify solvent choice with CLSI/EUCAST guidelines. Try gentle warming or sonication. If it still fails, discard and use a new lot of powder. |

| Precipitate forms after freezing | Compound has low solubility at cold temperatures; concentration is too high. | Gently warm and vortex the vial to redissolve. If this is a recurring issue, consider preparing a slightly lower stock concentration. |

| MIC values for QC strains are consistently high | Stock concentration is lower than labeled (e.g., potency not used in calculation); antibiotic has degraded. | Review initial calculations. Prepare a fresh stock solution and re-test. Check storage conditions and age of the stock. |

| MIC values for QC strains are consistently low | Stock concentration is higher than labeled (e.g., calculation error); solvent evaporation. | Review initial calculations. Ensure storage tubes are tightly sealed. Prepare a fresh stock solution. |

| Contamination in AST plates | Non-sterile stock solution; poor aseptic technique during dilution. | Ensure proper filter sterilization of aqueous stocks. Review and reinforce aseptic handling procedures. |

References

-

ResearchGate. (2023, August 28). Is it better to store antibiotics aliquots (in solution) at -80°C than at -20°C?[Link]

-

Bitesize Bio. (2025, May 27). Antibiotic Stability: Keep Your (Gun)powder Dry. [Link]

-

OpenWetWare. (2019, January 11). Antibiotic concentrations and stock solutions. [Link]

-

Cold Spring Harbor Protocols. Antibiotic Solutions. [Link]

-

Barrick Lab, TWiki. (2019, January 11). ProtocolsAntibioticStockSolutions. [Link]

-

National Institute for Research in Tuberculosis. Critical Concentration and formulations of Second-line Anti-TB Drugs for DST. [Link]

-

BioNumbers. (2006, March 1). Determination of Minimum Inhibitory Concentrations. [Link]

-

Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Clinical and Laboratory Standards Institute. (2024). CLSI M100-ED34:2024 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

-

Clinical and Laboratory Standards Institute. (2013, January 1). M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. [Link]

-

ResearchGate. (2018, October 3). Is it appropriate to use ethanol/methanol/acetone to dissolve antimicrobial agents?[Link]

-

iGEM. Preparations for Antibiotic Stock Solutions. [Link]

-

Clinical and Laboratory Standards Institute. CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

NeoSynBio. Mixing Antibiotic Stock Solutions for Synthetic Biology. [Link]

-

ResearchGate. (2014, March 31). How do you sterilize antibiotic solutions you want to add to agar plates?[Link]

-

GoldBio. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. [Link]

-

Microbe Online. (2013, August 26). Preparation of Antibiotic Stock Solutions and Discs. [Link]

-

Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

ResearchGate. Solvents and diluents for different antibiotics. [Link]

-

National Center for Biotechnology Information. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

APEC. Antimicrobial Susceptibility Testing. [Link]

-

PMC. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. [Link]

-

ResearchGate. (2019, August 8). How do I prepare antibiotic stock solution?[Link]

-

European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]

-

National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. EUCAST - standardising antimicrobial susceptibility testing in Europe. [Link]

-

Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

Sources

- 1. Critical Concentration and formulations of Second-line Anti-TB Drugs for DST | Knowledge Base [ntep.in]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. microbeonline.com [microbeonline.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. boneandcancer.org [boneandcancer.org]

- 6. goldbio.com [goldbio.com]

- 7. researchgate.net [researchgate.net]

- 8. nih.org.pk [nih.org.pk]

- 9. darvashco.com [darvashco.com]

- 10. researchgate.net [researchgate.net]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 15. researchgate.net [researchgate.net]

- 16. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]

- 17. static.igem.wiki [static.igem.wiki]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

Mastering Reaction Progress: Optimized Thin Layer Chromatography (TLC) Systems for Monitoring Benzamide Synthesis

An Application Guide for Researchers

Abstract: The synthesis of benzamides is a cornerstone reaction in medicinal chemistry and drug development. Efficiently monitoring the progress of amide bond formation is critical for optimizing reaction conditions, determining endpoints, and ensuring purity. Thin Layer Chromatography (TLC) offers a rapid, cost-effective, and highly versatile method for this purpose.[1][2][3] This application note provides a detailed guide for developing and implementing robust TLC systems to monitor benzamide synthesis, covering theoretical principles, mobile phase selection, detailed experimental protocols, and troubleshooting.

The Foundational Principle: Polarity-Based Separation

Thin Layer Chromatography separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For benzamide synthesis, the stationary phase is typically polar silica gel (SiO₂), which has hydroxyl groups capable of forming hydrogen bonds.[4][5]

The core of monitoring the reaction lies in the significant polarity difference between the reactants and the product:

-

Starting Materials:

-

Carboxylic Acids: Highly polar due to the hydroxyl group, which is a strong hydrogen bond donor and acceptor. They tend to adhere strongly to the silica gel, resulting in low Retention Factor (Rf) values.[5]

-

Amines: Primary and secondary amines are also polar and capable of hydrogen bonding, leading to strong interaction with the stationary phase.

-

Acyl Chlorides: While reactive, they are generally less polar than their corresponding carboxylic acids.

-

-

Benzamide Product: The amide functional group is polar, but the formation of the C-N bond removes the highly polar hydroxyl group of the carboxylic acid and reduces the hydrogen-bonding capability of the amine. Consequently, the benzamide product is almost always significantly less polar than the carboxylic acid starting material and often less polar than the amine.

This difference in polarity is the key to separation. A less polar compound travels further up the TLC plate with the mobile phase, resulting in a higher Rf value, while a more polar compound interacts more strongly with the stationary phase and has a lower Rf value.[5][6] A successful reaction is visualized by the disappearance of the starting material spots and the appearance of a new product spot with a distinct Rf value.[7][8]

Designing the Optimal TLC System

The efficacy of TLC monitoring depends entirely on the selection of an appropriate mobile phase (eluent) that provides good separation between the starting materials and the product. The goal is to find a solvent system where the product has an Rf value ideally between 0.3 and 0.7.[8]

Stationary Phase

For the vast majority of benzamide syntheses, standard silica gel 60 plates (with a fluorescent indicator, F₂₅₄) are the stationary phase of choice.[2] The slightly acidic nature of silica gel is generally compatible with the reactants and products.

Mobile Phase (Eluent) Selection

The mobile phase is a solvent or a mixture of solvents that moves up the plate via capillary action.[5] The polarity of the eluent is the most critical variable to adjust.

-

If spots are too low (low Rf): The eluent is not polar enough to move the compounds off the baseline. The polarity of the mobile phase must be increased.[8]

-

If spots are too high (high Rf): The eluent is too polar, and all compounds travel with the solvent front, resulting in poor separation. The polarity of the mobile phase must be decreased.[8]

A common strategy is to start with a binary mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone) and adjust the ratio to achieve optimal separation.[2][8] For highly polar compounds that remain on the baseline, a small amount of a very polar solvent like methanol can be added to the eluent.

Table 1: Recommended Mobile Phase Systems for Benzamide Synthesis

| Mobile Phase System | Ratio (v/v) | Polarity | Target Compounds & Comments |

| Hexanes / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Workhorse system. Excellent for many aromatic benzamides. Start with 3:1 and adjust. A 5:1 ratio has been used to separate a benzamide (Rf = 0.20) from its benzoyl chloride starting material (Rf = 0.67).[9] |

| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Useful when products or starting materials are more polar and show low Rf values in Hex/EtOAc. Good for compounds with additional polar functional groups. |

| Toluene / Acetone | 9:1 to 2:1 | Medium | An alternative to Hex/EtOAc, offering different selectivity. Toluene can interact differently with aromatic rings. |

| Ethyl Acetate | 100% | Medium-High | Can be used as a single-component eluent for moderately polar compounds. |

| Chloroform / Methanol | 95:5 to 9:1 | High | For very polar molecules that do not move from the baseline in other systems. |

| Modifier Addition | + 0.5-1% | N/A | For streaking issues with acidic or basic compounds, add acetic acid (for acids) or triethylamine/ammonia (for bases) to the eluent to improve spot shape.[10] |

Detailed Experimental Protocols

This section provides a step-by-step workflow for monitoring a typical benzamide synthesis reaction.

Workflow Diagram: TLC Monitoring of Benzamide Synthesis

Caption: Workflow for monitoring benzamide synthesis via TLC.

Protocol 1: TLC Plate Preparation and Development

-

Chamber Saturation: Pour the chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for 5-10 minutes.[11] This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible results.

-

Plate Preparation: Using a pencil (never a pen, as ink will run), gently draw a straight baseline ~1 cm from the bottom of the TLC plate.[7] Mark small tick marks for each sample you will spot.

-

Sample Preparation:

-

Standards: Prepare dilute solutions of your starting materials (e.g., the carboxylic acid and the amine) in a volatile solvent like ethyl acetate or dichloromethane.[11]

-

Reaction Mixture: Take a small aliquot of the reaction mixture using a capillary tube. If the reaction solvent has a high boiling point (e.g., DMF, DMSO), dilute the aliquot in a more volatile solvent to prevent streaking.[12]

-

-

Spotting: Use a clean capillary tube for each sample. Lightly touch the capillary to the prepared solution and then gently and briefly touch it to the corresponding tick mark on the baseline of the TLC plate. Aim for small, concentrated spots (1-2 mm in diameter).[7] To apply more sample, allow the spot to dry completely before re-spotting in the same location.[11]

-

Lane 1: Starting Material 1 (e.g., Carboxylic Acid)

-

Lane 2: "Co-spot" - spot both starting materials in the same lane to see their relative positions.

-

Lane 3: Reaction Mixture

-

-

Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the level of the solvent.[11] Close the lid and allow the solvent front to ascend the plate undisturbed.

-

Completion: Once the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[7][11] Allow the plate to air dry completely.

Protocol 2: Visualization and Interpretation

-

UV Visualization (Non-destructive): View the dried plate under a short-wave (254 nm) UV lamp. Benzamides and many common starting materials contain aromatic rings and are UV-active, appearing as dark spots against the fluorescent green background.[13] Circle the observed spots with a pencil.

-

Chemical Staining (Destructive): If spots are not visible under UV or for additional confirmation, use a chemical stain. This should always be done after UV analysis.

-

Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, such as alcohols, aldehydes, and alkenes. It is less effective for amides themselves but can be excellent for visualizing the disappearance of certain starting materials.

-

p-Anisaldehyde Stain: A versatile stain that produces a range of colors for different functional groups, particularly good for nucleophiles like alcohols and amines, as well as carbonyls.[13][16]

-

Preparation: Cautiously add 50 mL of concentrated H₂SO₄ to a mixture of 350 mL of ice-cold ethanol, 15 mL of acetic acid, and 3.5 mL of p-anisaldehyde.[14]

-

Application: Dip the plate and heat carefully. Different compounds will develop distinct colors.

-

-

-

Rf Calculation and Analysis:

-

Measure the distance from the baseline to the center of each spot.

-

Measure the distance from the baseline to the solvent front.

-

Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6][7][17]

-

Interpretation:

-

t = 0: The reaction mixture lane should show spots corresponding to the starting materials.

-

t > 0: As the reaction proceeds, the intensity of the starting material spots in the reaction mixture lane will decrease, and a new spot corresponding to the benzamide product will appear (typically at a higher Rf than the carboxylic acid).

-

Reaction Complete: The reaction is considered complete when the limiting starting material spot is no longer visible in the reaction mixture lane.[8]

-

-

Troubleshooting Common TLC Issues

| Problem | Possible Cause(s) | Solution(s) |

| Streaking Spots | Sample is too concentrated / overloaded.[10] | Dilute the sample before spotting. |

| Compound is highly acidic or basic. | Add a few drops of acetic acid (for acids) or triethylamine (for bases) to the eluent.[10] | |

| High-boiling reaction solvent (e.g., DMF) used. | Dilute the reaction aliquot in a volatile solvent (e.g., CH₂Cl₂) before spotting.[12] | |

| All Spots on Baseline | Eluent is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[12] |

| All Spots at Solvent Front | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).[8] |

| Poor Separation (Rf values too close) | The chosen solvent system has poor selectivity. | Try a different solvent system with different components (e.g., switch from Hex/EtOAc to Toluene/Acetone).[12] |

| No Spots Visible (UV or Stain) | Compound is not UV-active and does not react with the stain. | Try a more universal stain like phosphomolybdic acid (PMA) or ceric ammonium molybdate (CAM).[13][15] |

| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[11] |

References

-

Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

-

University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

-

Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available at: [Link]

-

Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

-

University of California, Los Angeles. (n.d.). TLC Stains. Available at: [Link]

-

International Journal of Creative Research Thoughts. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Available at: [Link]

-

University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]

-

Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]

-

University of Colorado Boulder. (n.d.). TLC Stains. Department of Chemistry. Available at: [Link]

-

Organic Chemistry. (n.d.). TLC stains. Available at: [Link]

-

ResearchGate. (2019, August 15). Removing intermediates from amide coupling?. Available at: [Link]

-

University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Available at: [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Available at: [Link]

-

Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Available at: [Link]

-

ChemBAM. (n.d.). TLC troubleshooting. Available at: [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

-

Trinity University. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Available at: [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]

- 3. fishersci.com [fishersci.com]

- 4. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. Khan Academy [khanacademy.org]

- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 8. Home Page [chem.ualberta.ca]

- 9. orgsyn.org [orgsyn.org]

- 10. chembam.com [chembam.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chromatography [chem.rochester.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. depts.washington.edu [depts.washington.edu]

- 15. TLC stains [reachdevices.com]

- 16. Magic Formulas [chem.rochester.edu]

- 17. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]

Application Note: X-ray Crystallographic Data Collection for Ethyl Benzoate Derivatives

Introduction: The Structural Significance of Ethyl Benzoate Derivatives

Ethyl benzoate and its derivatives are a class of small organic molecules with significant applications in medicinal chemistry, materials science, and drug development. Their utility often stems from their specific three-dimensional arrangements and intermolecular interactions, which dictate their biological activity and material properties.[1][2] High-resolution single-crystal X-ray diffraction is the definitive method for elucidating these atomic-level details, providing unequivocal proof of molecular structure and conformation.[3] This application note provides a comprehensive guide to obtaining high-quality X-ray crystallographic data for ethyl benzoate derivatives, from crystal preparation to data collection strategies. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage structural chemistry for their scientific objectives.

Pre-Data Collection: Foundational Steps for High-Quality Data

The quality of the final crystal structure is fundamentally dependent on the quality of the initial crystal and its proper handling. Rushing these preliminary steps is a common pitfall that can compromise the entire crystallographic experiment.

Crystal Selection and Evaluation

The ideal crystal for X-ray diffraction should be a single, well-formed entity, free of cracks, inclusions, or satellite growths. For ethyl benzoate derivatives, which often form as colorless needles or plates, careful selection under a polarized light microscope is crucial.[1][2]

Causality Behind the Choice: A single crystal possesses a perfectly ordered, repeating lattice of molecules. This periodicity is what gives rise to the sharp, discrete diffraction spots necessary for structure solution. Defects or multiple crystalline domains will lead to split, streaky, or overlapping reflections, making structure determination difficult or impossible.[4]

Protocol for Crystal Selection:

-

Place a sample of the crystalline material on a clean glass slide.

-

Add a drop of a suitable, inert oil (e.g., paratone-N or mineral oil) to immerse the crystals. This prevents solvent loss and allows for easier manipulation.

-

Using a polarized light microscope, identify crystals that exhibit uniform extinction as the stage is rotated. This is a strong indicator of a single crystalline domain.

-

Select a crystal with dimensions typically between 0.1 and 0.4 mm in at least two dimensions.[5] Smaller crystals may diffract weakly, while very large crystals can suffer from absorption issues.

Crystal Mounting: Preserving Crystalline Integrity

Once a suitable crystal is selected, it must be mounted on a goniometer head for data collection. For ethyl benzoate derivatives, which are typically stable at room temperature but benefit from reduced thermal motion during data collection, cryo-crystallography is the recommended approach.[6]

Causality Behind the Choice: Flash-cooling the crystal to cryogenic temperatures (typically 100 K) significantly reduces atomic vibrations (Debye-Waller factors), leading to sharper diffraction spots and higher resolution data.[6] It also mitigates radiation damage, a phenomenon where the X-ray beam itself can degrade the crystal structure over time.[7][8][9][10]

Protocol for Cryo-Mounting:

-

Prepare a dewar of liquid nitrogen.

-

Select a cryo-loop (a small nylon loop on a metal pin) that is slightly larger than the chosen crystal.

-

Under the microscope, carefully scoop the selected crystal out of the oil drop with the cryo-loop. A thin film of oil should surround the crystal, acting as a cryoprotectant to prevent the formation of crystalline ice from atmospheric moisture.

-

Swiftly plunge the loop and crystal into the liquid nitrogen. The rapid cooling vitrifies the surrounding oil and any residual solvent, preserving the crystal's integrity.

-

Transfer the frozen crystal to the goniometer head on the diffractometer, which is maintained at 100 K by a cold nitrogen stream.

Data Collection Strategy: Optimizing for Success

The goal of data collection is to measure the intensities of a complete and redundant set of diffraction spots to the highest possible resolution.[11][12] Modern diffractometers, equipped with software like Bruker's APEX3 or Rigaku's CrysAlisPro, automate much of this process, but understanding the underlying principles is key to obtaining the best possible data.[13][14][15][16][17]

Choice of X-ray Source and Wavelength

For crystals of organic molecules like ethyl benzoate derivatives, which are composed of light atoms (C, H, O, N), either Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray sources are suitable.[18]

-

Molybdenum Kα radiation is generally preferred for small molecule crystallography due to its shorter wavelength, which leads to better resolution of diffraction spots and reduced absorption effects.

-

Copper Kα radiation provides a more intense beam, which can be advantageous for very small or weakly diffracting crystals.[19] However, it can also lead to increased absorption and potential fluorescence from certain elements.

Unit Cell Determination and Strategy Calculation

Before collecting a full dataset, a short series of initial frames are collected to locate the diffraction spots and determine the unit cell parameters of the crystal.[5] This information, along with the crystal's symmetry, is used by the software to calculate an optimal data collection strategy.

Causality Behind the Choice: An efficient data collection strategy aims to measure all unique reflections with sufficient redundancy while minimizing data collection time and X-ray exposure.[11] The strategy will define a series of runs, each consisting of a number of frames collected over a specific rotation range of the crystal.

Workflow for Data Collection Strategy:

Caption: A streamlined workflow for X-ray crystallographic data collection.

Key Data Collection Parameters

The following table summarizes crucial parameters that are defined during the data collection setup. The provided values are typical for ethyl benzoate derivatives but should be optimized based on the initial evaluation of the crystal's diffraction quality.

| Parameter | Typical Value for Ethyl Benzoate Derivatives | Rationale & Causality |

| Temperature | 100 K | Reduces thermal motion, leading to higher resolution data and mitigates radiation damage.[6] |

| Detector Distance | 40-60 mm | A shorter distance allows for the collection of higher-angle (higher resolution) data. A longer distance may be needed to resolve spots from crystals with large unit cells. |

| Exposure Time per Frame | 5-30 seconds | Should be sufficient to observe diffraction to a resolution of at least 0.8 Å. Longer exposure times may be necessary for weakly diffracting crystals but increase the risk of radiation damage.[7][8] |

| Frame Width (Omega Scan) | 0.5-1.0° | A smaller frame width can help to better resolve spots and improve the signal-to-noise ratio, especially for crystals with high mosaicity. |

| Data Completeness | > 99% | A complete dataset is essential for an accurate structure determination.[11][20] |

| Data Redundancy | 3-6 | Measuring symmetry-equivalent reflections multiple times improves the precision of the intensity measurements and provides better statistics.[11] |

Step-by-Step Protocols for Data Collection

The following are generalized protocols for data collection using common diffractometer software. Users should always refer to the specific instrument's user manual for detailed instructions.

Protocol for Bruker D8 QUEST with APEX3 Software

-

System Initialization: Start the APEX3 software and ensure the instrument is cooled to the target temperature (100 K).[17]

-

Sample Mounting and Centering: Mount the cryo-cooled crystal on the goniometer head and use the video microscope to center the crystal in the X-ray beam.

-

Determine Unit Cell:

-

Navigate to the "Determine Unit Cell" module.

-

Collect a series of initial frames (e.g., 36 frames with a 10-second exposure).

-

The software will automatically find and index the diffraction spots.

-

Review the proposed unit cell and select the appropriate Bravais lattice. For an unknown structure, it is often safest to initially collect data in the lowest symmetry (triclinic, P-1) to ensure all data is collected.[16]

-

-

Calculate Data Collection Strategy:

-

Go to the "Collect" module and select "Calculate Strategy."

-

Input the desired resolution (e.g., 0.77 Å) and redundancy.

-

The software will calculate a series of runs to achieve the desired completeness and redundancy.

-

-

Start Data Collection:

-

Review the calculated strategy, including the estimated total time.

-

Enter the sample name and chemical formula.

-

Start the data collection. The software will automatically execute the runs and monitor the data quality.

-

Protocol for Rigaku Oxford Diffraction with CrysAlisPro Software

-

System Startup: Launch the CrysAlisPro software and initialize the instrument, including cooling the cryo-system to 100 K.[15]

-

Crystal Centering: Use the crystal centering tool to align the crystal with the X-ray beam.

-

Pre-Experiment:

-

Run a "Pre-experiment" or "What is this?" routine.[13] This will collect a few initial frames.

-

CrysAlisPro will automatically determine the unit cell and provide an estimate of the crystal quality.

-

-

Strategy Calculation:

-

Based on the pre-experiment, the software will propose a data collection strategy.

-

Adjust parameters such as exposure time, resolution limit, and desired redundancy as needed. For weakly diffracting crystals, you may need to increase the exposure time.[15]

-

-

Initiate Data Collection:

-

Enter the sample details.

-

Start the experiment. CrysAlisPro will collect the data and can be configured to perform concurrent data reduction and even automatic structure solution using its "AutoChem" feature.[14]

-

Common Challenges and Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Diffraction | Poor crystal quality; crystal is too small; incorrect X-ray beam alignment. | Screen for a better, larger crystal. Increase exposure time. Verify beam alignment. |

| Split or Streaky Spots | Twinned crystal; multiple crystals mounted; crystal decay. | Carefully re-examine the crystal under the microscope. If twinning is suspected, specialized data processing strategies may be required.[21] |